2-(2-bromophenyl)indolizine
Overview
Description
2-(2-Bromophenyl)indolizine is a nitrogen-containing heterocyclic compound that belongs to the indolizine family. Indolizines are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. The presence of a bromophenyl group at the 2-position of the indolizine ring enhances its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-bromophenyl)indolizine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the radical cyclization of 2-bromophenyl-substituted pyridines or pyrroles. This process often employs radical initiators such as azobisisobutyronitrile (AIBN) and transition metal catalysts like palladium or copper .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using continuous flow reactors to ensure efficient heat and mass transfer. The use of automated systems and optimized reaction conditions can enhance yield and purity while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Bromophenyl)indolizine undergoes various chemical reactions, including:
Oxidation: Oxidative transformations using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions, particularly at the bromine atom, using nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products:
Oxidation: Formation of carbonyl or carboxyl derivatives.
Reduction: Formation of hydrogenated indolizine derivatives.
Substitution: Formation of substituted indolizine derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent in drug discovery and development.
Industry: Utilized in the development of organic fluorescent molecules for material science applications.
Mechanism of Action
The mechanism of action of 2-(2-bromophenyl)indolizine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or DNA, leading to modulation of biological processes. For example, its anticancer activity may involve the inhibition of topoisomerase enzymes, resulting in DNA damage and apoptosis .
Comparison with Similar Compounds
Indole: A structurally related compound with a benzene ring fused to a pyrrole ring.
Indolizine: The parent compound without the bromophenyl substitution.
2-Phenylindolizine: Similar structure but with a phenyl group instead of a bromophenyl group.
Uniqueness: 2-(2-Bromophenyl)indolizine is unique due to the presence of the bromine atom, which enhances its reactivity and allows for further functionalization. This makes it a valuable intermediate in the synthesis of more complex molecules with potential biological activities .
Properties
IUPAC Name |
2-(2-bromophenyl)indolizine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN/c15-14-7-2-1-6-13(14)11-9-12-5-3-4-8-16(12)10-11/h1-10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STEZBTQBMDGGGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN3C=CC=CC3=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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